molecular formula C20H14ClN3 B13858423 2-(3-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine

2-(3-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine

Cat. No.: B13858423
M. Wt: 331.8 g/mol
InChI Key: VBQYJVIYPWAPKU-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a nucleophilic substitution reaction, where 4-chloropyridine reacts with the intermediate compound formed in the previous step.

    Final Coupling Reaction: The final step involves coupling the intermediate with an amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(3-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-N-pyridin-2-ylquinolin-4-amine
  • 2-(3-chlorophenyl)-N-pyridin-3-ylquinolin-4-amine
  • 2-(3-chlorophenyl)-N-pyridin-5-ylquinolin-4-amine

Uniqueness

2-(3-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of the 3-chlorophenyl group and the pyridin-4-yl group in the quinoline core may enhance its binding affinity to certain molecular targets, leading to its potential therapeutic applications.

Properties

Molecular Formula

C20H14ClN3

Molecular Weight

331.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine

InChI

InChI=1S/C20H14ClN3/c21-15-5-3-4-14(12-15)19-13-20(23-16-8-10-22-11-9-16)17-6-1-2-7-18(17)24-19/h1-13H,(H,22,23,24)

InChI Key

VBQYJVIYPWAPKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)NC4=CC=NC=C4

Origin of Product

United States

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